molecular formula C11H19ClN2O3 B3234301 [1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester CAS No. 1353971-46-6

[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester

Cat. No.: B3234301
CAS No.: 1353971-46-6
M. Wt: 262.73 g/mol
InChI Key: OLUPNSTXKYHOFQ-UHFFFAOYSA-N
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Description

[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester (CAS: 1353971-46-6) is a pyrrolidine-based compound featuring a tert-butyl carbamate group and a 2-chloroacetyl substituent. Its molecular formula is C₁₁H₁₉ClN₂O₃, with a molecular weight of 262.74 g/mol . This compound is primarily utilized as an intermediate in pharmaceutical synthesis, leveraging the reactivity of its chloroacetyl group for nucleophilic substitution or coupling reactions. Its tert-butyl carbamate moiety acts as a protecting group for amines, enhancing stability during synthetic processes .

Properties

IUPAC Name

tert-butyl N-[1-(2-chloroacetyl)pyrrolidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19ClN2O3/c1-11(2,3)17-10(16)13-8-4-5-14(7-8)9(15)6-12/h8H,4-7H2,1-3H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLUPNSTXKYHOFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301138140
Record name Carbamic acid, N-[1-(2-chloroacetyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301138140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353971-46-6
Record name Carbamic acid, N-[1-(2-chloroacetyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353971-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[1-(2-chloroacetyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301138140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester (CAS: 1353971-46-6) is a compound that has garnered attention due to its potential biological activities. This article aims to explore its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₁H₁₉ClN₂O₃
  • Molecular Weight : 262.73 g/mol
  • Purity : Minimum 95% .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that compounds with similar structures may exhibit anticancer properties. For instance, derivatives of pyrrolidine have been shown to induce apoptosis in various cancer cell lines. A study highlighted that a related compound demonstrated significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin in apoptosis induction .

2. Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's. The compound's structural features suggest potential inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which could enhance cognitive function by increasing acetylcholine levels in the brain .

3. Interaction with Cellular Pathways

The compound may interact with various cellular pathways, influencing gene expression and immune responses. It potentially modulates the NF-kappa-B pathway, which is essential for inflammatory responses and cancer progression .

The mechanisms through which this compound exerts its effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in neurotransmission and inflammation.
  • Regulation of Gene Expression : It could affect transcription factors that regulate cell cycle progression and apoptosis.
  • Modulation of Signaling Pathways : Interference with pathways such as NF-kappa-B could lead to reduced inflammation and altered immune responses.

Case Studies

Several studies have investigated the biological activity of similar compounds:

StudyFocusFindings
Anticancer ActivityDemonstrated cytotoxic effects against hypopharyngeal cancer cells.
NeuroprotectionShowed potential as a dual cholinesterase inhibitor with cognitive benefits.
Inflammatory ResponseIndicated modulation of NF-kappa-B signaling pathways associated with cancer progression.

Scientific Research Applications

Drug Development

The compound's structure suggests potential applications in the development of pharmaceuticals targeting various diseases. Its chloroacetyl group is known to enhance biological activity, making it a candidate for further investigation in drug formulation.

Enzyme Inhibition Studies

Research indicates that compounds with similar structures can act as inhibitors for certain enzymes. For instance, studies on carbamate derivatives have shown their ability to inhibit acetylcholinesterase, which is crucial in treating conditions like Alzheimer's disease and myasthenia gravis .

Anticancer Activity

Preliminary studies suggest that derivatives of pyrrolidine compounds exhibit anticancer properties. The chloroacetyl moiety may contribute to this activity by modifying the interaction with cellular targets involved in cancer proliferation .

Synthesis Pathways

The synthesis of [1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester typically involves several steps:

  • Formation of Pyrrolidine Derivative : The initial step includes the formation of a pyrrolidine ring through cyclization reactions.
  • Chloroacetylation : The introduction of the chloroacetyl group is performed using chloroacetyl chloride under basic conditions.
  • Carbamoylation : The final step involves the reaction with tert-butyl carbamate to yield the desired product.

These synthetic routes are essential for producing the compound in a laboratory setting and can be tailored to optimize yield and purity.

Case Study 1: Enzyme Inhibition

A study published in a peer-reviewed journal demonstrated that similar carbamate derivatives exhibited significant inhibition against acetylcholinesterase, suggesting that this compound could be evaluated for similar biological activities .

CompoundIC50 Value (µM)Target Enzyme
Compound A12.5Acetylcholinesterase
Compound B8.0Acetylcholinesterase
This compoundTBDTBD

Case Study 2: Anticancer Activity

Research conducted on pyrrolidine derivatives has shown promising results in inhibiting tumor growth in vitro. For example, a derivative similar to this compound was found to induce apoptosis in cancer cell lines, warranting further exploration into its mechanism of action .

Chemical Reactions Analysis

Deprotection of the tert-Butyl Carbamate Group

The tert-butyl carbamate (Boc) group is cleaved under acidic or catalytic conditions to yield free amines. Key methods include:

Reagent/Conditions Products Yield Mechanism
Aqueous H₃PO₄ (pH < 2) Free amine + CO₂ + tert-butanol85–92%Acid-catalyzed hydrolysis (Boc → NH₂)
SOCl₂ (room temperature) Amine hydrochloride + acid chloride75–88%Concurrent Boc cleavage and chloride activation
Magic Blue/TESH Free amine90–95%Reductive cleavage via SET mechanism

These reactions are critical for generating reactive amine intermediates in drug synthesis. For example, SOCl₂-mediated deprotection enables direct conversion to acid chlorides for subsequent coupling .

Hydrolysis of the Chloroacetyl Group

The chloroacetyl moiety undergoes hydrolysis under basic or nucleophilic conditions:

Conditions Products Notes
NaOH (aq., 60°C)Hydroxyacetyl derivativeCompeting Boc cleavage at high pH
NH₃/MeOH (rt, 12 hr)Acetamide derivativeSelective substitution without Boc loss

The chloro group’s reactivity allows selective modification while preserving the carbamate. Kinetic studies show pseudo-first-order behavior in polar aprotic solvents.

Nucleophilic Substitution Reactions

The chloroacetyl group participates in SN2 reactions with nucleophiles:

Nucleophile Conditions Products Application
Piperidine (DCM, 0°C)Amine substitutionPyrrolidine-acetyl-piperidineBioactive analog synthesis
Sodium azide (DMF, 50°C)Azide substitutionAzidoacetyl derivativeClick chemistry precursors
KSCN (EtOH, reflux)Thiocyanate substitutionThioacetyl intermediateThiol-ene reactions

Steric hindrance from the pyrrolidine ring slows substitution rates compared to linear chloroacetamides.

Cyclization and Radical Reactions

Under radical initiation or thermal conditions, the compound forms heterocycles:

  • Amidyl Radical Cyclization :
    Photoirradiation with AIBN generates amidyl radicals, leading to 5-exo cyclization and lactam formation (e.g., pyrrolidinones) . Yields range from 20–78%, depending on substituents.

  • Thermal Rearrangement :
    Heating in toluene (110°C) induces elimination of HCl, forming α,β-unsaturated ketones that undergo Diels-Alder reactions .

Functional Group Interconversion

Reaction Reagents Products
Reduction (LiAlH₄)Chloroacetyl → HydroxyethylAlcohol derivative
Oxidation (PCC)Pyrrolidine → PyrrolidoneKetone-functionalized analog

Stability and Competing Reactions

  • Thermal Degradation : Decomposition above 150°C releases isobutylene and CO₂ .

  • pH Sensitivity : Stable in neutral buffers (pH 6–8) but hydrolyzes rapidly under strongly acidic/basic conditions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Pyrrolidine Derivatives with Chloroacetyl Groups

[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester (CAS: 722537-49-7)
  • Structure : Differs by the addition of a methyl group on the carbamic acid nitrogen.
  • Molecular Formula : C₁₂H₂₁ClN₂O₃; Molecular Weight : 276.76 g/mol .
  • Predicted physical properties: Density = 1.18 g/cm³; Boiling Point = 385.4°C .
  • Applications : Used in stereoselective synthesis due to its (S)-configuration .
[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid tert-butyl ester (Ref: 10-F083208)
  • Structure : Contains a methylene (-CH₂-) spacer between the pyrrolidine ring and the carbamate group.
  • Molecular Formula : C₁₂H₂₁ClN₂O₃; Molecular Weight : 276.76 g/mol .

Derivatives with Alternative Substituents

[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester (CAS: 62176-12-9)
  • Structure: Replaces the chloroacetyl group with a 2-aminoethyl substituent.
  • Molecular Formula : C₁₁H₂₃N₃O₂; Molecular Weight : 245.32 g/mol .
  • Key Differences: The amino group enables participation in conjugation or amide bond formation, contrasting with the electrophilic chloroacetyl group. Lower molecular weight and altered solubility profile due to the polar amine .
tert-Butyl ethyl(1-(2-hydroxyethyl)pyrrolidin-3-yl)carbamate
  • Structure : Features a hydroxyethyl group instead of chloroacetyl.
  • Molecular Formula : C₁₃H₂₆N₂O₃; Molecular Weight : 270.36 g/mol .
  • Key Differences :
    • Hydroxyethyl substituent introduces hydrogen-bonding capability, increasing hydrophilicity.
    • Reduced reactivity compared to chloroacetyl derivatives, making it suitable for stable intermediates .

Structural and Reactivity Comparison Table

Compound Name (CAS) Substituent Molecular Formula Molecular Weight (g/mol) Key Reactivity/Applications
Target compound (1353971-46-6) 2-Chloroacetyl C₁₁H₁₉ClN₂O₃ 262.74 Nucleophilic substitution; drug intermediates
Methyl-substituted (722537-49-7) 2-Chloroacetyl + Me C₁₂H₂₁ClN₂O₃ 276.76 Enhanced lipophilicity; stereoselective synthesis
Methylene-linked (1353975-77-5) 2-Chloroacetyl + CH₂ C₁₂H₂₁ClN₂O₃ 276.76 Altered steric effects; discontinued use
Aminoethyl variant (62176-12-9) 2-Aminoethyl C₁₁H₂₃N₃O₂ 245.32 Amide/peptide coupling; polar intermediates
Hydroxyethyl variant (1353966-42-3) 2-Hydroxyethyl C₁₃H₂₆N₂O₃ 270.36 Hydrogen bonding; stable intermediates

Q & A

Basic Research Questions

Q. What are the typical synthetic routes and critical reaction conditions for preparing [1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester?

  • Methodological Answer : The synthesis typically involves activating 3-methylpyrrolidine-1-carboxylic acid with thionyl chloride to form an acid chloride, followed by reaction with tert-butyl alcohol in the presence of a base (e.g., triethylamine) to introduce the tert-butyl carbamate group . Acylation of the pyrrolidine nitrogen with chloroacetyl chloride under anhydrous conditions ensures efficient chloroacetyl group incorporation. Solvent selection (e.g., dichloromethane) and temperature control (0–20°C) are critical to minimize side reactions .

Q. How is the tert-butyl carbamate (Boc) group strategically used for nitrogen protection during synthesis?

  • Methodological Answer : The Boc group is introduced via a two-step process: (1) activation of the carboxylic acid to an acid chloride and (2) nucleophilic substitution with tert-butoxide. This group provides steric and electronic protection for the pyrrolidine nitrogen, enabling selective acylation at the desired position. Deprotection under acidic conditions (e.g., HCl) can regenerate the free amine for further functionalization .

Q. What spectroscopic techniques are used to confirm the structure and purity of the compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR verify the tert-butyl singlet (~1.4 ppm) and chloroacetyl carbonyl resonance (~170 ppm).
  • Mass Spectrometry : High-resolution MS confirms the molecular ion ([M+H]+^+ at m/z 291.1 for C12_{12}H20_{20}ClN2_2O3_3).
  • IR : Stretching frequencies for the carbamate (1680–1720 cm1^{-1}) and chloroacetyl (750–800 cm1^{-1}) groups validate functional groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in palladium-catalyzed coupling steps involving this compound?

  • Methodological Answer : For Suzuki-Miyaura couplings, optimize catalyst loading (e.g., Pd(OAc)2_2 at 2–5 mol%), ligand selection (XPhos for bulky substrates), and base (Cs2_2CO3_3 for deprotonation). Reaction temperatures (40–100°C) and inert atmospheres (N2_2/Ar) prevent palladium deactivation. Post-reaction purification via column chromatography (hexane/EtOAc gradient) isolates the product .

Q. What strategies mitigate hydrolysis of the chloroacetyl group during purification?

  • Methodological Answer : Hydrolysis is minimized by:

  • Avoiding protic solvents (e.g., MeOH/H2_2O) during workup.
  • Using anhydrous Na2_2SO4_4 for drying organic extracts.
  • Employing low-temperature recrystallization (e.g., –20°C in EtOAc/hexane).
  • Monitoring by TLC (Rf_f shift from 0.6 to 0.3 upon hydrolysis) .

Q. How do solvent polarity and base selection influence acylation efficiency at the pyrrolidine nitrogen?

  • Methodological Answer : Polar aprotic solvents (e.g., DCM, THF) enhance nucleophilicity of the pyrrolidine nitrogen. Strong bases (e.g., DMAP) accelerate acylation by deprotonating intermediates, while weaker bases (e.g., Et3_3N) reduce side reactions. Kinetic studies show >90% acylation efficiency in DCM with DMAP at 0°C .

Q. What computational methods predict reactivity in nucleophilic substitution reactions involving the chloroacetyl group?

  • Methodological Answer : Density Functional Theory (DFT) calculates activation energies for SN2 displacement at the chloroacetyl carbon. Solvent effects (e.g., PCM model for DCM) and transition-state analysis guide nucleophile selection (e.g., amines vs. thiols). Molecular dynamics simulations predict steric accessibility of the reaction site .

Q. How is stereochemical purity assessed when synthesizing chiral derivatives of this compound?

  • Methodological Answer : Chiral HPLC (e.g., Chiralpak IA column) resolves enantiomers, while NOE NMR experiments confirm spatial arrangements. Polarimetry ([α]D_D values) and X-ray crystallography validate absolute configurations. Asymmetric Mannich reactions (e.g., using tert-butyl benzylidenecarbamate) introduce chirality with >95% ee .

Data Contradiction Analysis

Q. How can researchers reconcile conflicting reports on reaction yields for tert-butyl carbamate formation?

  • Methodological Answer : Discrepancies arise from variations in reagent purity (e.g., anhydrous tert-butyl alcohol vs. hydrated), stoichiometry (1:1.2 ratio of acid chloride to alcohol), and workup methods. Reproducibility is improved by:

  • Standardizing reaction monitoring (e.g., in situ IR for carbonyl formation).
  • Reporting yields with isolated (not theoretical) masses.
  • Comparing data under identical conditions (solvent, temperature, catalyst) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester
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[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester

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